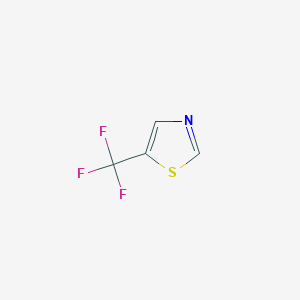

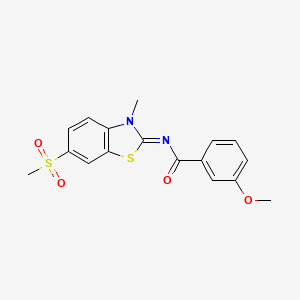

![molecular formula C7H13Br2N B2694667 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide CAS No. 2260930-67-2](/img/structure/B2694667.png)

4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide” is a chemical compound with the IUPAC name 1-(bromomethyl)bicyclo[2.2.1]heptane . It has a molecular weight of 189.1 .

Molecular Structure Analysis

The molecular structure of this compound is derived from the cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The InChI key for this compound is AWCGALZJVRGRBZ-UHFFFAOYSA-N .It is a liquid at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis of Bicyclic Derivatives

One significant area of research involves the synthesis of bicyclic derivatives, such as N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives. These compounds are synthesized through a process that includes bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization. The bromination step is crucial for introducing the bromomethyl group, which is a key intermediate in the synthesis of these derivatives. This method demonstrates the importance of bromomethylated azabicyclo[2.2.1]heptane in constructing complex bicyclic structures with potential applications in medicinal chemistry and material science (Gómez et al., 2009).

Reaction Mechanisms

The study of reaction mechanisms involving 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide provides insights into the stereoselective formation of compounds. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene leads to unexpected products, highlighting the complex nature of reactions involving brominated azabicyclic compounds. Such studies are crucial for understanding how these compounds can be manipulated to yield desired products in synthetic chemistry (Bulanov et al., 2001).

Development of Novel Compounds

The versatility of 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide is further demonstrated in the development of novel compounds. For example, its use in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, showcases the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds. Such analogues have applications in studying biological systems and developing therapeutic agents (Kubyshkin et al., 2007).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN.BrH/c8-5-7-1-3-9(6-7)4-2-7;/h1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDYYNHTDCFMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(C2)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)

![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)

![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)